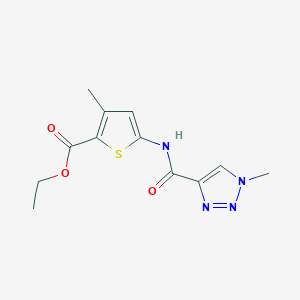

ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

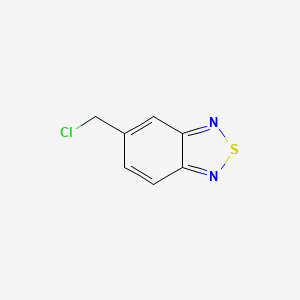

The compound “ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate” is a derivative of 1,2,4-triazole . Triazoles and their derivatives are an important class of organic compounds with diverse agricultural, industrial, and biological activities . They have been proven to have antimicrobial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which are similar to the compound , has been achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis process involves the use of both primary and secondary aliphatic and aromatic amines . This reaction proceeds in toluene under microwave conditions . The use of microwave energy for chemical synthesis has become increasingly popular due to its ability to dramatically reduce reaction times .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectral and elemental analyses . The 1H NMR and 13C NMR spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other 1,2,4-triazole derivatives. For instance, 1,2,4-triazole-3-carboxamides can be synthesized from 4-arylazo-2-aryl-2-oxazolin-5-ones reacting with the appropriate amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .Scientific Research Applications

Structural Analysis and Synthesis

The compound ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate represents a class of molecules that have been studied for their structural properties and synthetic utility. In one instance, molecules similar to the title compound, specifically ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, were analyzed for their structural configurations, showcasing no unusual bond lengths or angles and demonstrating the formation of infinite chains through hydrogen bonding between molecules (Horton et al., 1997). This study highlights the intricate molecular interactions and stability provided by the triazole and thiophene components.

Heterocyclic Compound Synthesis

Research into heterocyclic compounds similar to the subject molecule has led to the development of novel synthetic routes and applications in organic chemistry. The synthesis of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes, exemplifies the synthetic utility of such compounds. This process involves condensation and intramolecular cyclization steps, underscoring the versatility of triazole-thiophene derivatives in heterocyclic chemistry (Westerlund, 1980).

Mechanism of Action

Target of Action

Compounds containing a 1,2,3-triazole ring are known to interact with various biological targets, including enzymes and receptors . Similarly, thiophene derivatives have been found to exhibit a wide range of biological activities .

Mode of Action

The mode of action of such compounds can vary greatly depending on their specific structure and the biological target they interact with. They might inhibit or activate their target, leading to a change in the biological function .

Biochemical Pathways

The affected pathways would depend on the specific biological target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the functioning of that pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of such compounds can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological pathway it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Future Directions

Properties

IUPAC Name |

ethyl 3-methyl-5-[(1-methyltriazole-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-4-19-12(18)10-7(2)5-9(20-10)13-11(17)8-6-16(3)15-14-8/h5-6H,4H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENQBJNBNBCCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CN(N=N2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)

![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)

![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)